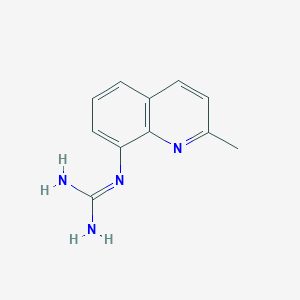

N-(2-methylquinolin-8-yl)guanidine

Description

Properties

IUPAC Name |

2-(2-methylquinolin-8-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13/h2-6H,1H3,(H4,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMHVGZXXCTUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C(N)N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate: 2-Methylquinolin-8-amine

The preparation of 2-methylquinolin-8-amine is a critical precursor. A high-yield route involves the Skraup reaction using o-nitrophenol, crotonaldehyde, and ammonia under hydrothermal conditions. Cyclization at 300–320°C under 1.8–2.2 MPa pressure in the presence of cobalt chloride yields 2-methyl-8-hydroxyquinoline, which undergoes amination via Hofmann degradation with ammonium chloride and ammonia. This method achieves ≥70% yield, confirmed by -NMR (: 2.70 ppm for , 4.97 ppm for ).

Guanidinylation Using Thiourea Derivatives

2-Methylquinolin-8-amine reacts with S-methylisothiourea intermediates under acidic conditions. For example, N-carboethoxy-2-thiomethyl-2-imidazoline reacts with 2-methylquinolin-8-amine in 10% chloroacetic acid/methanol at 65°C to form the guanidine hydrochloride salt. This method requires careful pH control to prevent overalkylation.

Table 1: Reaction Conditions for Guanidinylation

| Reagent System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| 10% Chloroacetic acid | 65°C | 4–6 h | 68% | |

| 10% Propionic acid | 65°C | 2–4 h | 72% |

One-Pot Synthesis via Sequential Alkylation-Amination

N-Chlorophthalimide-Mediated Coupling

A scalable one-pot method employs N-chlorophthalimide, isocyanides, and 2-methylquinolin-8-amine in acetonitrile. The reaction proceeds via a phthaloyl-protected guanidine intermediate, which is deprotected under basic conditions. This approach achieves 75–81% yield and tolerates diverse substituents.

Microwave-Assisted Optimization

Microwave irradiation (100–150°C, 30 min) enhances reaction efficiency, particularly for low-nucleophilicity amines. Using HCl as a catalyst, 3-chloroaniline derivatives yield 93% under microwave conditions compared to 68% with conventional heating.

Table 2: Microwave vs. Conventional Heating

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Heating | 80°C | 8 h | 68% |

| Microwave | 150°C | 30 min | 93% |

Solid-Phase Synthesis Using Dithiocarboimidate Intermediates

Dimethyl Benzo[d]thiazol-2-ylcarbonodithioimidate

Reaction of 2-aminobenzothiazole with carbon disulfide and methyl iodide generates a dithiocarboimidate intermediate. Subsequent displacement by 2-methylquinolin-8-amine in ethanol under reflux forms the guanidine. This method avoids harsh acids but requires stoichiometric amine ratios.

Mechanistic Pathway :

-

Nucleophilic attack by amine on the dithiocarboimidate.

-

Elimination of methanethiol to form a carbodiimide intermediate.

Catalytic Reductive Amination

Palladium-Catalyzed Hydrogenation

A patent describes the use of Pd/C and to reduce nitro intermediates during 2-methylquinolin-8-amine synthesis. This step ensures high purity but requires careful control of hydrogen pressure (1.8–2.2 MPa) to avoid over-reduction.

Na2_22S-Mediated Reduction

As an alternative, NaS in aqueous ethanol reduces nitro groups at 80°C, though yields are lower (55–60%) compared to catalytic hydrogenation.

Crystallization and Characterization

Recrystallization Techniques

Purification via recrystallization from ethanol/water or acetonitrile/water mixtures removes byproducts. The hydrochloride salt form is preferred for stability, with a melting point of 56–58°C.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylquinolin-8-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

Antimicrobial Activity

N-(2-methylquinolin-8-yl)guanidine has been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. Research indicates that guanidinium compounds enhance cellular accumulation in bacteria, making them promising candidates for antibiotic development. For instance, a study highlighted a novel guanidinium antibiotic that exhibited significant activity against MRSA with a minimum inhibitory concentration (MIC) of 1.5 µM . The structure-activity relationship (SAR) studies revealed that the guanidinium group is crucial for its antibacterial efficacy.

Anticancer Activity

The compound has also shown potential as an anticancer agent. A derivative bearing the 8-quinolinyl moiety demonstrated potent activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7, with IC50 values of 3 µM, 5 µM, and 7 µM respectively . Mechanistic studies indicated that this compound induces apoptosis through caspase activation and cell cycle arrest in the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment.

Lactide Polymerization

This compound derivatives have been utilized as ligands in coordination chemistry, specifically in the polymerization of rac-lactide. Studies have shown that zinc complexes formed with these ligands exhibit high polymerization activity with a slight heterotactic bias . Kinetic studies suggest a first-order chain growth mechanism during the polymerization process, making these compounds valuable in the development of biodegradable polymers.

Molecular Characterization

The structural characteristics of this compound have been elucidated through various analytical techniques such as X-ray crystallography. These studies provide insights into the coordination environment of metal complexes formed with this ligand, which is essential for understanding its reactivity and potential applications in catalysis .

Mechanistic Understanding

The mechanisms underlying the antimicrobial and anticancer activities of this compound have been explored through biochemical assays and molecular docking studies. These investigations aim to identify specific protein targets and elucidate the pathways through which these compounds exert their biological effects .

Summary of Findings

| Application | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Bactericidal | MRSA | 1.5 µM |

| Anticancer | Cytotoxic | HeLa (3 µM), HCT-116 (5 µM), MCF-7 (7 µM) | Varies by line |

| Polymerization | Biodegradable Polymers | Rac-lactide | High activity observed |

Mechanism of Action

The mechanism of action of N-(2-Methylquinolin-8-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. Additionally, the quinoline ring can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Guanidine-Quinoline Hybrid Ligands

TMGmqu (L1):

- Structure: 1,1,3,3-Tetramethyl-2-(2-methylquinolin-8-yl)guanidine.

- Comparison: The tetramethylguanidine moiety in TMGmqu enhances steric bulk, which improves stability in metal complexes.

TMGtbqu (L3):

Guanidine Derivatives with Varied Scaffolds

N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine:

- Structure: Quinazoline-based with ethoxy and methyl substituents.

N-(4,6,7-Trimethylquinazolin-2-yl)guanidine:

- Structure: Trimethylquinazoline-substituted guanidine.

- 2-methylquinolin-8-yl) may modulate toxicity profiles .

N''-(4-methoxyphenyl)-N,N,N',N'-tetramethylguanidine:

- Structure: Aryl-substituted guanidine with a methoxyphenyl group.

Enzyme Inhibition

- TMGmqu and Derivatives: No direct IC$_{50}$ data were located, but related compounds like N-(2-methoxyethyl)-guanidine exhibit Ki values of 13–18 μM for DDAH-1 inhibition. The methoxyethyl group here is critical for binding, suggesting that substituent flexibility and polarity are key determinants of activity .

- STOCK1S-82005 and 5805026: These guanidine-based inhibitors showed IC$_{50}$ values of 25–27 μM for unspecified targets, indicating moderate potency compared to optimized derivatives .

Toxicity Profiles

- Guanidine Nitrate and Chloride: Acute oral LD$_{50}$ values in rodents range from 475–1,105 mg/kg, with guanidine nitrate being a strong oxidizer.

- N-(4,6,7-Trimethylquinazolin-2-yl)guanidine: Limited hazard data suggest improved safety over simpler guanidine salts, though direct comparisons to TMGmqu are lacking .

Biological Activity

N-(2-methylquinolin-8-yl)guanidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline moiety, which is known for its biological activity. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and related compounds. A notable study reported that derivatives with a quinoline nucleus exhibited potent cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 28 | HCT-116 | 3 |

| 28 | HeLa | 5 |

| 28 | MCF-7 | 7 |

The compound demonstrated the ability to induce apoptosis, evidenced by increased caspase activity and cell cycle arrest in the G2/M phase. Flow cytometry analysis revealed that treatment with compound 28 led to significant increases in both early and late apoptotic cells across different concentrations .

Enzymatic Inhibition

Research has also highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases. For example, studies on similar guanidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disorders like Alzheimer's disease. The inhibition profiles suggest that these compounds could serve as lead candidates for further development in treating such conditions .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. Compounds derived from guanidine structures have been shown to possess significant antibacterial effects against various strains. For instance, one study indicated that certain derivatives were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving animal models have indicated that certain derivatives of this compound showed no significant toxic effects on hematological or biochemical parameters at tested doses. This suggests a favorable safety profile, making it a candidate for further pharmacological exploration .

Q & A

Q. What are the recommended methods for synthesizing N-(2-methylquinolin-8-yl)guanidine and characterizing its purity?

Synthesis typically involves coupling 2-methylquinolin-8-amine with a guanidine precursor under controlled conditions, such as using tetramethylguanidine derivatives in anhydrous solvents . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (e.g., SHELX for refinement and ORTEP for visualization ) to resolve atomic positions. High-performance liquid chromatography (HPLC) is recommended for purity assessment.

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound complexes?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to map hydrogen and carbon environments.

- Single-crystal X-ray diffraction with SHELXL for refinement and WinGX for data processing .

- Electrospray ionization mass spectrometry (ESI-MS) to validate molecular composition.

- Infrared (IR) spectroscopy to identify functional groups like guanidine NH stretches.

Q. How should researchers design experiments to assess the catalytic potential of this compound in organic transformations?

Use model reactions (e.g., ester hydrolysis or cycloadditions) under varying conditions (solvent, temperature, substrate ratios). Monitor kinetics via UV-Vis spectroscopy or gas chromatography (GC). Compare turnover frequencies (TOF) with control experiments lacking the catalyst. Reference guanidine-based catalytic frameworks from analogous compounds .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound prior to experimental studies?

Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) can predict electronic properties, while molecular dynamics simulations (e.g., GROMACS) assess solubility and stability. Tools like SwissADME estimate pharmacokinetic parameters such as logP and bioavailability .

Q. What are the best practices for handling and storing this compound to ensure stability in experimental settings?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., THF or DMF) for reactions. Follow safety protocols outlined in chemical hygiene plans, referencing guanidine derivative safety data .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for synthesizing this compound derivatives to improve yield and selectivity?

Systematic optimization involves:

- Screening solvents (e.g., DMF vs. toluene) to balance solubility and reactivity.

- Testing catalysts (e.g., Pd/C or CuI) for cross-coupling steps.

- Adjusting temperature gradients to minimize side reactions. Use design of experiments (DoE) software (e.g., MODDE) for multivariate analysis. Reference kinetic studies on guanidine derivatization .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on the biological activity of this compound derivatives?

Cross-validate using orthogonal assays:

Q. What methodologies are employed to study the binding mechanisms of this compound with biological targets such as enzymes or DNA?

Advanced approaches include:

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- X-ray crystallography of ligand-target co-crystals (refined via SHELXL ).

- Fluorescence quenching assays to probe DNA intercalation. For metallocomplexes, extended X-ray absorption fine structure (EXAFS) can clarify coordination geometries .

Q. How can researchers utilize structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound derivatives?

Q. What approaches are critical for elucidating the role of this compound in modulating enzyme kinetics, particularly in cases of non-competitive inhibition?

Conduct Michaelis-Menten kinetics with varied inhibitor concentrations. Use Lineweaver-Burk plots to distinguish inhibition types. Supplement with stopped-flow spectroscopy for rapid kinetic profiling. For non-competitive cases, employ molecular dynamics simulations to explore allosteric binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.